molecular formula C8H5BrIN B055206 5-Bromo-7-iodo-1H-indole CAS No. 123020-20-2

5-Bromo-7-iodo-1H-indole

Cat. No.: B055206
CAS No.: 123020-20-2
M. Wt: 321.94 g/mol
InChI Key: XTIOKZVOCOPDBG-UHFFFAOYSA-N
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Description

5-Bromo-7-iodo-1H-indole is a halogenated indole derivative, characterized by the presence of bromine and iodine atoms at the 5th and 7th positions of the indole ring, respectively. Indole derivatives are significant in various fields due to their biological and pharmacological activities. The unique substitution pattern in this compound makes it an interesting compound for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-7-iodo-1H-indole typically involves the halogenation of indole derivatives. One common method is the sequential bromination and iodination of indole. The process begins with the bromination of indole at the 5th position using bromine or a brominating agent like N-bromosuccinimide in an appropriate solvent such as acetic acid. The brominated intermediate is then subjected to iodination at the 7th position using iodine or an iodinating agent like iodine monochloride in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7-iodo-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar solvents.

    Cross-Coupling: Palladium catalysts, boronic acids, or stannanes in the presence of bases like potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 5-Bromo-7-iodo-1H-indole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The halogen atoms can enhance the compound’s binding affinity and selectivity towards these targets. The indole ring can participate in π-π interactions and hydrogen bonding, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound’s unique combination of bromine and iodine atoms provides distinct reactivity patterns and biological activities. This dual halogenation allows for diverse functionalization and enhances its potential in various applications .

Properties

IUPAC Name

5-bromo-7-iodo-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrIN/c9-6-3-5-1-2-11-8(5)7(10)4-6/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTIOKZVOCOPDBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C=C(C=C21)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90559759
Record name 5-Bromo-7-iodo-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90559759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123020-20-2
Record name 5-Bromo-7-iodo-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90559759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-7-iodoindole
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